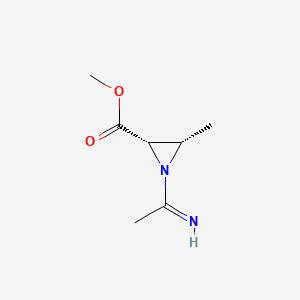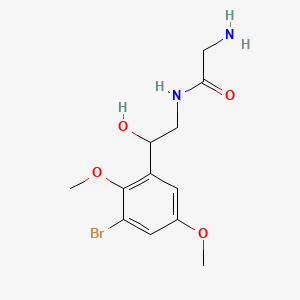
3-Brom-Midodrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo Midodrine is a derivative of Midodrine . Midodrine is a medication that works by constricting (narrowing) the blood vessels and increasing blood pressure . It is used to treat low blood pressure (hypotension) that causes severe dizziness or a light-headed feeling, like you might pass out .
Molecular Structure Analysis
The molecular structure of 3-Bromo Midodrine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Referenzstandards
3-Brom-Midodrin wird als ein Pharmazeutischer Referenzstandard . Es wird für die Entwicklung analytischer Methoden, die Validierung von Methoden (AMV), die Anwendung der Qualitätskontrolle (QC) für die Abbreviated New Drug Application (ANDA) oder während der kommerziellen Produktion von Midodrinhydrochlorid verwendet .
Analyse der Molekülstruktur
This compound wird in der theoretischen Untersuchung von Molekülstrukturen verwendet . Sowohl DFT als auch HF-Methoden wurden in einer theoretischen Untersuchung von 3-Brom-2-Hydroxypyridin (3-Br-2HyP)-Molekülen verwendet, bei denen die Molekülstrukturen der Titelverbindung optimiert wurden .
Berechnung des elektrostatischen Potenzials (MEP) des Moleküls
Das elektrostatische Potenzial des Moleküls (MEP) von this compound wurde unter Verwendung der B3LYP/6-311++G(d,p)-Theorieebene berechnet . Dies hilft, die Ladungsverteilung innerhalb des Moleküls und seine Wechselwirkungen mit anderen Molekülen zu verstehen.
Berechnung des UV-Vis-Spektrums
Der zeitabhängige Dichtefunktionaltheorie-Ansatz (TD-DFT) wurde verwendet, um das UV-Vis-Spektrum der Verbindung in der Gasphase und für verschiedene Lösungsmittel zu berechnen . Dies hilft, die elektronischen Eigenschaften des Moleküls zu verstehen.
Beschreibung nicht-kovalenter Wechselwirkungen
Um die nicht-kovalenten Wechselwirkungen zu beschreiben, wird die Analyse des reduzierten Dichtegradienten (RDG) durchgeführt . Dies hilft, die schwachen Wechselwirkungen innerhalb des Moleküls zu verstehen, die zu seiner Stabilität beitragen.
Bericht über thermodynamische Funktionen
Die thermodynamischen Funktionen wurden mit Hilfe spektroskopischer Daten unter Verwendung statistischer Methoden berichtet, die die Korrelationen zwischen diesen Funktionen und der Temperatur aufdecken . Dies hilft, die Stabilität des Moleküls bei verschiedenen Temperaturen zu verstehen.
Behandlung des septischen Schocks
Midodrin, die Stammverbindung von this compound, wurde zur Behandlung von Patienten mit septischem Schock eingesetzt . Es reduzierte die Dauer der IV-Norepinephrin-Gabe, die Entwöhnungszeit während der Erholungsphase des septischen Schocks und die Mortalität signifikant
Wirkmechanismus
Target of Action
3-Bromo Midodrine, also known as 3-BromoMidodrine, is a derivative of Midodrine, which is an alpha-adrenergic agonist . The primary targets of 3-Bromo Midodrine are the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .
Mode of Action
3-Bromo Midodrine interacts with its targets, the alpha 1-adrenergic receptors, by acting as an agonist . This means that it binds to these receptors and activates them, leading to an increase in vascular tone . This interaction results in the constriction of blood vessels, thereby elevating blood pressure .
Biochemical Pathways
Midodrine is known to increase arteriolar and venous tone, resulting in a rise in standing, sitting, and supine systolic and diastolic blood pressure .
Pharmacokinetics
Midodrine, the parent compound, is known to be almost completely absorbed after oral administration and undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine .
Result of Action
The molecular and cellular effects of 3-Bromo Midodrine’s action are likely to be similar to those of Midodrine. Midodrine’s active metabolite, desglymidodrine, acts as an agonist at the alpha 1-adrenergic receptors, leading to an increase in vascular tone and elevation of blood pressure . This results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo Midodrine. For instance, the presence of other medications can interact with 3-Bromo Midodrine and alter its effectiveness . Additionally, factors such as patient age, hydration status, and autonomic nervous system function can influence the drug’s efficacy
Zukünftige Richtungen
While specific future directions for 3-Bromo Midodrine are not mentioned in the search results, there are ongoing studies and discussions about the potential uses of Midodrine, the parent compound. For instance, Midodrine has been evaluated for the prevention of vasovagal syncope and treatment of chronic fatigue syndrome . These studies could potentially guide future research on 3-Bromo Midodrine.
Biochemische Analyse
Biochemical Properties
It can be inferred from the properties of Midodrine that 3-Bromo Midodrine may interact with α1-adrenergic receptors . These receptors are proteins that respond to adrenaline and noradrenaline and play a crucial role in regulating physiological processes such as vasoconstriction and the regulation of blood pressure .
Cellular Effects
Midodrine, the parent compound, is known to increase vascular tone and blood pressure by activating α1-adrenergic receptors . It is plausible that 3-Bromo Midodrine may have similar effects on cells, influencing cell signaling pathways and cellular metabolism.
Molecular Mechanism
Midodrine is known to exert its effects through its active metabolite, desglymidodrine, which binds to α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure . It is possible that 3-Bromo Midodrine may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 3-Bromo Midodrine in laboratory settings. Midodrine has been shown to have a short half-life, with its effects typically lasting for around four hours .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of 3-Bromo Midodrine in animal models. Studies on Midodrine have shown that it can effectively increase blood pressure at certain dosages .
Metabolic Pathways
Midodrine is known to be metabolized into its active form, desglymidodrine, through enzymatic hydrolysis in the liver and other tissues . It is plausible that 3-Bromo Midodrine may undergo similar metabolic processes.
Transport and Distribution
Midodrine is known to be poorly distributed across the blood-brain barrier , suggesting that 3-Bromo Midodrine may have a similar distribution profile.
Eigenschaften
IUPAC Name |
2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZPMMIIPJTHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)

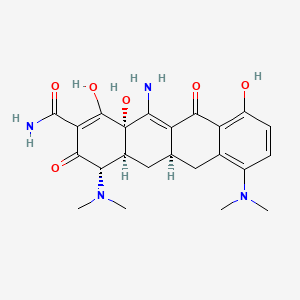
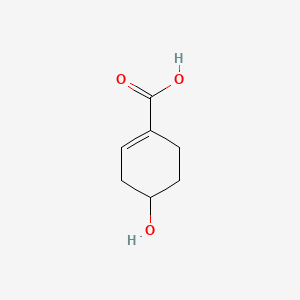
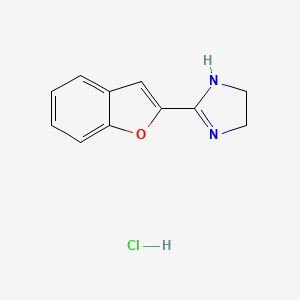
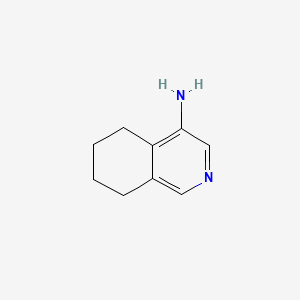

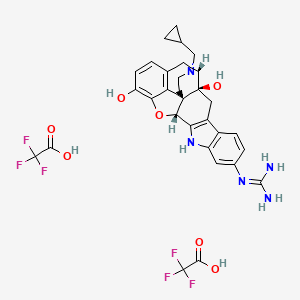
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)
![2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride](/img/structure/B584831.png)
![(15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid](/img/structure/B584832.png)
